Array ( [bid] => 6619516 )
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is a modified amino acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoropropanoic acid moiety. This compound, with the CAS number 1932644-89-7, has a molecular formula of CHFNO and a molecular weight of 243.18 g/mol. It appears as a white to off-white crystalline powder and exhibits unique physical and chemical properties due to its trifluoromethyl group, which enhances its stability and reactivity in various
The chemical reactivity of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid is influenced by its functional groups:
While specific biological activities of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid are not extensively documented, the compound's structure suggests potential interactions in biological systems. Compounds with similar structures often exhibit:
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid can be achieved through several methods:
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid finds applications primarily in:
Studies involving (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid often focus on its interactions with enzymes or receptors. These studies may include:
Such studies are crucial for determining the compound's potential therapeutic roles or its utility as a research tool.
Several compounds share structural similarities with (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid | 10352859 | CHNO | Contains two amino groups; used in peptide synthesis |
| (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | 2734668 | CHNO | Features additional methyl groups; enhances steric hindrance |
| 3-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid | 474334-59-3 | CHNO | Contains an additional butane chain; increases hydrophobicity |
The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid lies in its trifluoromethyl group that imparts distinct electronic properties and stability compared to other similar compounds. This feature may enhance its reactivity and specificity in biochemical applications.